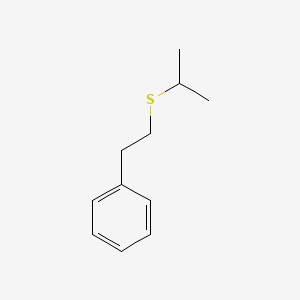
Benzene, (2-((1-methylethyl)thio)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (2-((1-methylethyl)thio)ethyl)-: is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where the benzene ring is substituted with a 2-((1-methylethyl)thio)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)- typically involves the alkylation of benzene with a suitable alkylating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloroethyl isopropyl sulfide in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2-((1-methylethyl)thio)ethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, (2-((1-methylethyl)thio)ethyl)- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration, sulfonation, and halogenation reactions can be carried out using nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, appropriate solvents, and catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.
科学的研究の応用
Chemistry: Benzene, (2-((1-methylethyl)thio)ethyl)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between sulfur-containing groups and biological macromolecules. It can also serve as a model compound to investigate the metabolism of sulfur-containing organic compounds in living organisms.
Medicine: Benzene, (2-((1-methylethyl)thio)ethyl)- has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it valuable in the production of high-performance materials.
作用機序
The mechanism of action of Benzene, (2-((1-methylethyl)thio)ethyl)- involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological macromolecules, further influencing their function.
類似化合物との比較
Benzene, (1-methylethyl)-: Also known as cumene, this compound has a similar structure but lacks the sulfur atom. It is used primarily in the production of phenol and acetone.
Benzene, (2-((1-methylethyl)amino)ethyl)-: This compound contains an amino group instead of a thioether group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Benzene, (2-((1-methylethyl)oxy)ethyl)-: This compound has an ether linkage instead of a thioether linkage. It is used as a solvent and in the production of polymers.
Uniqueness: Benzene, (2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical and physical properties
特性
CAS番号 |
54576-42-0 |
|---|---|
分子式 |
C11H16S |
分子量 |
180.31 g/mol |
IUPAC名 |
2-propan-2-ylsulfanylethylbenzene |
InChI |
InChI=1S/C11H16S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
MJLYFFRRKQGUDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


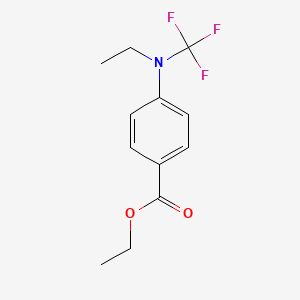
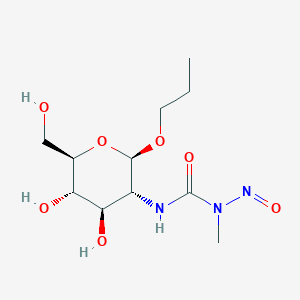
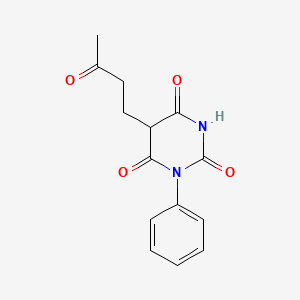
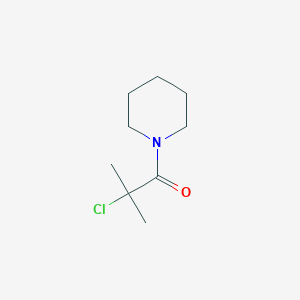

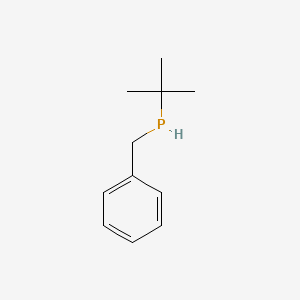
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
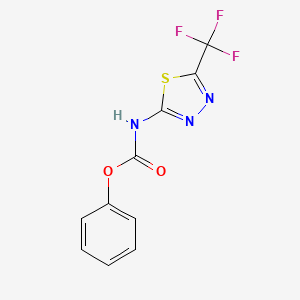
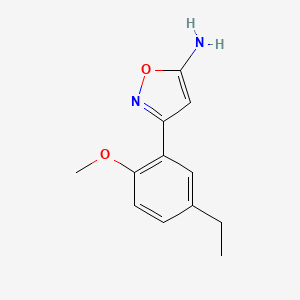
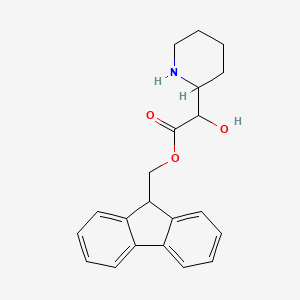
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
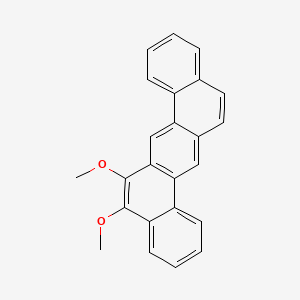

![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
